An In-Depth Technical Guide to 2,6-Dimethylaniline-d6: Chemical Properties and Structure
An In-Depth Technical Guide to 2,6-Dimethylaniline-d6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2,6-Dimethylaniline-d6. This deuterated aniline is a crucial internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays for its non-deuterated counterpart, 2,6-Dimethylaniline. The inclusion of deuterium atoms provides a distinct mass difference, allowing for precise and accurate quantification in complex biological and environmental matrices.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers of 2,6-Dimethylaniline-d6
| Identifier | Value |
| CAS Number | 919785-81-2[2] |
| Molecular Formula | C₈H₅D₆N[2] |
| Molecular Weight | 127.22 g/mol [2] |
| Synonyms | 2,6-Bis(methyl-d3)aniline, 2,6-Di(methyl-d3)aniline[1] |
| Isotopic Purity | ≥98 atom % D |
Table 2: Physical Properties of 2,6-Dimethylaniline (Non-Deuterated Analogue)
| Property | Value |
| Physical Form | Liquid |
| Melting Point | 10-12 °C |
| Boiling Point | 214 °C at 739 mmHg |
| Density | 0.984 g/mL at 25 °C |
Molecular Structure
The molecular structure of 2,6-Dimethylaniline-d6 consists of a benzene ring substituted with an amino group and two deuterated methyl groups at positions 2 and 6. This arrangement is key to its chemical properties and its utility as an internal standard.
Caption: Chemical structure of 2,6-Dimethylaniline-d6.
Table 3: Structural Identifiers of 2,6-Dimethylaniline-d6
| Identifier | Value |
| SMILES | NC1=C(C([2H])([2H])[2H])C=CC=C1C([2H])([2H])[2H] |
| InChI | 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 |
| InChIKey | UFFBMTHBGFGIHF-WFGJKAKNSA-N |
Experimental Protocols
The primary application of 2,6-Dimethylaniline-d6 is as an internal standard in analytical testing. Below are representative methodologies for its synthesis and use in quantitative analysis.
Synthesis of Deuterated Anilines
The synthesis of deuterated anilines can be achieved through various methods, including hydrogen-deuterium exchange reactions. One common approach involves the use of a deuterium source, such as deuterated water (D₂O), under specific catalytic conditions.
A general procedure for the deuteration of anilines involves the following steps:
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Reaction Setup: The aniline substrate is dissolved in a suitable solvent system, which may include D₂O.
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Catalysis: A catalyst, often a transition metal complex, is introduced to facilitate the hydrogen-deuterium exchange.
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Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere for a specified period to achieve high levels of deuterium incorporation.
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Workup and Purification: Following the reaction, the product is isolated through extraction and purified using techniques such as column chromatography to yield the desired deuterated aniline.
Microwave-assisted methods have also been developed to promote the iodine-deuterium exchange on iodo-anilines using D₂O as the deuterium source, offering a rapid and efficient route to deuterated anilines.[3]
Quantitative Analysis using LC-MS/MS
2,6-Dimethylaniline-d6 is an ideal internal standard for the quantification of 2,6-Dimethylaniline in biological samples, such as plasma or tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A typical analytical workflow is as follows:
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Sample Preparation: A known amount of 2,6-Dimethylaniline-d6 is spiked into the biological sample as an internal standard. The sample then undergoes an extraction procedure, such as solid-phase extraction or protein precipitation, to isolate the analyte and internal standard from the matrix.
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Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4] A suitable column, such as a C18 reversed-phase column, is used to separate the analyte and internal standard from other components in the sample.[5]
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Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 2,6-Dimethylaniline and 2,6-Dimethylaniline-d6 are monitored.
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Quantification: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve generated from standards of known concentrations to determine the concentration of 2,6-Dimethylaniline in the original sample.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
2,6-Dimethylaniline-d6 should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] It is recommended to work in a well-ventilated area or under a fume hood.[1] Store the compound in a tightly sealed container in a cool, dry place.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[1][6]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. scbt.com [scbt.com]
- 3. rroij.com [rroij.com]
- 4. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.cn [capotchem.cn]
